Sodium aconitate, (E)-

Description

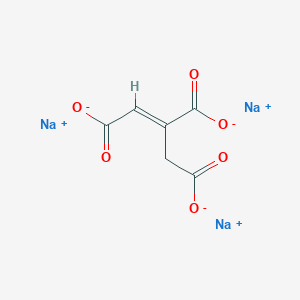

Sodium aconitate (E)-, a mono-methyl ester derivative of aconitic acid, is a tricarboxylic acid (TCA) cycle intermediate with the chemical formula $ \text{C}7\text{H}8\text{O}_6\text{Na} $. It is characterized by an $ E $-configuration at the $ \Delta^{3,4} $ double bond, confirmed via NMR and HRESI-MS analyses. Key structural features include:

- NMR Signatures: Diagnostic chemical shifts for H-4 ($ \deltaH \sim 6.9 $) and C-2 ($ \deltaC \sim 33.8-33.9 $), distinguishing it from the $ Z $-isomer ($ \deltaH \sim 6.26 $, $ \deltaC \sim 40.2 $) .

- Regiochemistry: Methyl ester groups at C-1, C-5, or C-6 positions define isomers like aconitates A–C, with HMBC correlations confirming placement .

- Biological Source: Isolated from the marine red alga Symphyocladia latiuscula, alongside structurally related compounds (e.g., aconitates D–L) .

Properties

CAS No. |

51209-19-9 |

|---|---|

Molecular Formula |

C6H3Na3O6 |

Molecular Weight |

240.05 g/mol |

IUPAC Name |

trisodium;(E)-prop-1-ene-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H6O6.3Na/c7-4(8)1-3(6(11)12)2-5(9)10;;;/h1H,2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3/b3-1+;;; |

InChI Key |

FONYLINGKWPNNY-SMZBABNXSA-K |

Isomeric SMILES |

C(/C(=C\C(=O)[O-])/C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

C(C(=CC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium aconitate, (E)-, can be synthesized through the neutralization of aconitic acid with sodium hydroxide. The reaction typically involves dissolving aconitic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain sodium aconitate crystals.

Industrial Production Methods: Industrial production of sodium aconitate, (E)-, follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade aconitic acid and sodium hydroxide, with careful control of temperature and pH to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Sodium aconitate, (E)-, undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Sodium aconitate can be reduced to form aconitic acid or other related compounds.

Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include aconitic acid, isocitrate, and various substituted aconitate derivatives.

Scientific Research Applications

Sodium aconitate, (E)-, has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

Biology: Sodium aconitate plays a crucial role in metabolic studies, particularly in the Krebs cycle.

Medicine: It is used in research related to metabolic disorders and as a potential therapeutic agent.

Industry: Sodium aconitate is used in the production of biodegradable polymers and as a chelating agent in various industrial processes.

Mechanism of Action

The mechanism of action of sodium aconitate, (E)-, involves its role as an intermediate in the Krebs cycle. It facilitates the isomerization of citrate to isocitrate via cis-aconitate. This process is catalyzed by the enzyme aconitase, which requires iron(II) as a cofactor. The enzyme binds to sodium aconitate, facilitating the removal and addition of water molecules to convert citrate to isocitrate.

Comparison with Similar Compounds

Aconitic Acid Isomers (Z/E)

- Structural Difference : The $ Z $-isomer exhibits a lower-energy configuration stabilized by intramolecular hydrogen bonding in anhydrous solvents, while the $ E $-isomer dominates in aqueous environments due to hydrogen bond disruption .

- Metabolic Relevance : Both isomers participate in the TCA cycle, but $ E $-aconitate is more prevalent in biological systems, as seen in colorectal cancer (CRC) metabolite networks .

Homoaconitates

- Structural Features: Elongated carbon chains (e.g., cis-(homo)$2$-, $3$-, and $_4$-aconitate) used by methanogens in coenzyme B biosynthesis .

- Functional Role : Substrates for homoaconitase, enabling iterative 2-oxoacid elongation pathways. Specificity for longer chains distinguishes them from aconitate in eukaryotic systems .

Citraconic Acid

Tricarballylate

Cis-Aconitate

- Biosynthetic Role : Substrate for cis-aconitate decarboxylase (CAD) in Aspergillus terreus, producing itaconic acid—a precursor for industrial polymers .

- Genetic Regulation : Codon optimization of cadA in A. niger enhances itaconic acid yields, highlighting species-specific enzymatic adaptations .

Functional and Metabolic Comparisons

Enzymatic Interactions

Disease Associations

- Colorectal Cancer (CRC) : Elevated aconitate, citraconate, and TCA intermediates correlate with poor network connectivity and energy dysregulation .

- Neurodegeneration : Aconitate accumulation in delirium and Alzheimer’s disease suggests oxidative stress and disrupted $ \alpha $-ketoglutarate dehydrogenase activity .

- Colitis : Acod1 (aconitate decarboxylase 1) deficiency exacerbates inflammation, mitigated by 4-octyl itaconate (4-OI), linking aconitate metabolism to immune regulation .

Analytical and Kinetic Insights

Analytical Techniques

Enzyme Kinetics

- Aconitate Hydratase : pH-dependent activity in Yarrowia lipolytica reflects cellular redox states, with mitochondrial and cytoplasmic isoforms showing similar $ K_m $ values but compartment-specific roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.